Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate
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Overview
Description
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the acetyloxy, formyl, and carboxylate groups. For instance, the Fischer indole synthesis can be employed to construct the indole core, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Subsequent steps involve selective acylation, formylation, and esterification reactions to achieve the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.
Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.
Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).
Scientific Research Applications
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-3-carboxylate: Lacks the acetyloxy and formyl groups, resulting in different chemical reactivity and biological activity.
4-Acetoxy-1-methylindole: Lacks the formyl and carboxylate groups, leading to different applications and properties.
3-Formylindole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H15NO5 |
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Molecular Weight |
289.28 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3 |
InChI Key |
PRIWMCFPFWZMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O |
Origin of Product |
United States |
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